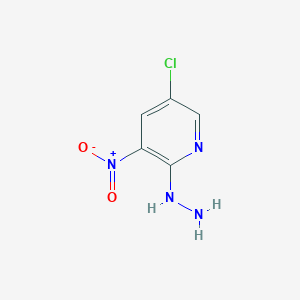

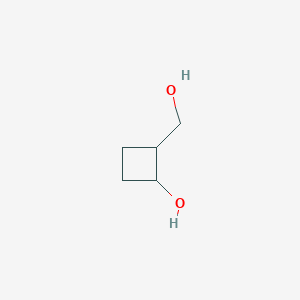

2-(Hydroxymethyl)cyclobutan-1-ol

Overview

Description

“2-(Hydroxymethyl)cyclobutan-1-ol” is a cyclic alcohol compound with the molecular formula C5H10O2 . It is also known by other synonyms such as “HMCB” for ease of reference.

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a four-membered ring with two sp2 hybridized carbon atoms, forcing planarity . The InChI string representation of its structure isInChI=1S/C5H10O2/c6-3-4-1-2-5(4)7/h4-7H,1-3H2 . Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 102.13 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a complexity of 63.1 . Its exact mass and monoisotopic mass are both 102.068079557 g/mol .Scientific Research Applications

Synthesis of Cyclobutane Derivatives

Cyclobutane derivatives, such as those synthesized from 3-chloro and 3-fluoro-5-hydroxymethyl-2(5H)-furanone, are crucial in the construction of purine cyclobutane and cyclobutene-fused nucleosides. These compounds have been evaluated for anti-HIV activity, highlighting the potential biomedical applications of cyclobutane derivatives (Flores et al., 2011). Furthermore, the catalytic enantioselective [2+2] cycloadditions provide a pathway to access enantiomerically enriched cyclobutanes and cyclobutenes, essential for creating diverse chemical entities (Xu et al., 2015).

Applications in Chemical Synthesis

Cyclobutane derivatives serve as intermediates in the synthesis of complex molecules. For example, ytterbium triflate catalyzed synthesis of alkoxy-substituted donor-acceptor cyclobutanes shows high trans stereoselectivity in producing piperidines, demonstrating the versatility of cyclobutane derivatives in synthetic chemistry (Moustafa & Pagenkopf, 2010). Similarly, cyclobutyl derivatives have been used as intermediates in synthesizing chromenes containing a cyclobutane ring, further illustrating the broad utility of these compounds in synthesizing complex structures (Bernard et al., 2004).

Functionalization and Diversity

The functionalization of cyclobutane derivatives enables the creation of a wide range of structurally diverse and complex molecules. For instance, the synthesis of 2-alkoxy-1,1-cyclobutane diesters and their use in dipolar cycloadditions exemplify the versatility of cyclobutane derivatives in generating new compounds with potential biological activity (Roy et al., 2006). Additionally, palladium-catalyzed carbon-carbon bond cleavage and formation from cyclobutanones to produce arylated benzolactones showcase the chemical transformations possible with cyclobutane derivatives (Matsuda et al., 2008).

properties

IUPAC Name |

2-(hydroxymethyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-4-1-2-5(4)7/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYWGNKHUGJYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

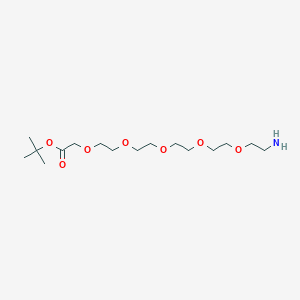

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate](/img/structure/B3117402.png)